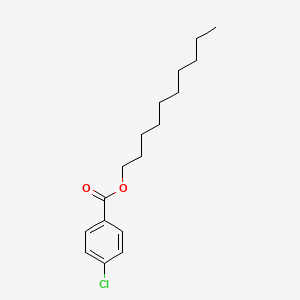

Decyl 4-chlorobenzoate

Description

Contextualization within Benzoate (B1203000) Ester Chemistry

Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. wikipedia.org These esters are prevalent in nature and are synthesized for a wide array of industrial applications, including as solvents, plasticizers, and in the formulation of fragrances and flavorings. dergipark.org.tr The fundamental reaction for their formation is typically a Fischer esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst. fiveable.me

The chemical reactivity of benzoate esters is centered around the ester functional group. They can undergo hydrolysis, a reaction where the ester is cleaved back into a carboxylic acid and an alcohol, which can be catalyzed by either an acid or a base. masterorganicchemistry.com The aromatic ring of the benzoate moiety can also participate in electrophilic substitution reactions. The specific properties of a benzoate ester are influenced by the nature of both the alcohol-derived alkyl or aryl group and any substituents on the benzene (B151609) ring.

Significance in Contemporary Organic Synthesis and Materials Science Research

Within the realm of organic synthesis, Decyl 4-chlorobenzoate (B1228818) serves as an example of a benzoate ester with a specific substitution pattern that can be utilized in the construction of more complex molecules. The ester linkage can be a stable protecting group for the carboxylic acid or alcohol functional group, which can be removed under specific conditions. Furthermore, the chloro-substituent on the aromatic ring provides a site for various cross-coupling reactions, a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds.

In materials science, the interest in molecules like Decyl 4-chlorobenzoate lies in their potential to form liquid crystals. nih.govrsc.org Liquid crystals are a state of matter that has properties between those of a conventional liquid and a solid crystal. github.io The elongated, rigid structure of the 4-chlorobenzoate core combined with the flexible decyl chain is a common molecular design for inducing mesophase behavior. The specific nature of the terminal groups, such as the chloro- and decyl groups in this case, significantly influences the type of liquid crystal phase and the temperature range over which it is stable. rsc.org Research in this area explores how modifications to the molecular structure affect the self-assembly and macroscopic properties of these materials, which have applications in display technologies and sensors. nih.govgithub.io For instance, studies have investigated the use of related cholesteryl 4-chlorobenzoate in liquid crystal phases. cdnsciencepub.com

Chemical and Physical Properties of this compound

The following table summarizes some of the key physical and chemical properties of this compound.

| Property | Value |

| Molecular Formula | C17H25ClO2 lookchem.com |

| Molecular Weight | 296.83 g/mol lookchem.com |

| CAS Number | 70136-01-5 lookchem.com |

| Boiling Point | 371.2°C at 760 mmHg lookchem.com |

| Flash Point | 178.6°C lookchem.com |

| Density | 1.031 g/cm³ lookchem.com |

| Vapor Pressure | 1.05E-05 mmHg at 25°C lookchem.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

70136-01-5 |

|---|---|

Molecular Formula |

C17H25ClO2 |

Molecular Weight |

296.8 g/mol |

IUPAC Name |

decyl 4-chlorobenzoate |

InChI |

InChI=1S/C17H25ClO2/c1-2-3-4-5-6-7-8-9-14-20-17(19)15-10-12-16(18)13-11-15/h10-13H,2-9,14H2,1H3 |

InChI Key |

ASTUITNORCWJGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Esterification Pathways for Decyl 4-Chlorobenzoate (B1228818) Synthesis

The formation of the ester bond between 4-chlorobenzoic acid and decyl alcohol (decan-1-ol) is the most direct route to Decyl 4-chlorobenzoate. This can be achieved through several techniques, primarily distinguished by the reaction conditions and the nature of the catalyst employed.

The mechanism of Fischer esterification proceeds through a series of reversible steps:

Protonation : The acid catalyst protonates the carbonyl oxygen of the 4-chlorobenzoic acid, which significantly increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Attack : The lone pair of electrons on the oxygen atom of decyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comnumberanalytics.com

Proton Transfer : A proton is transferred from the oxonium ion (the original alcohol moiety) to one of the hydroxyl groups, creating a good leaving group (water). masterorganicchemistry.comnumberanalytics.com

Elimination : The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester. masterorganicchemistry.comnumberanalytics.com

Deprotonation : The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound. masterorganicchemistry.commasterorganicchemistry.com

While strong mineral acids are traditional catalysts, a variety of other catalytic systems have been developed to improve reaction efficiency, selectivity, and environmental friendliness. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Homogeneous Catalysts : Apart from sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), other options include p-toluenesulfonic acid (TsOH). masterorganicchemistry.com Organometallic compounds, such as those based on tin and titanium, have also been employed. google.comgoogle.com For instance, combinations of organotin compounds and strong acids can enhance reaction rates and improve the color properties of the final ester product, which is particularly relevant for higher molecular weight alcohols. google.com

Heterogeneous Catalysts : Solid acid catalysts offer significant advantages, including easier separation from the reaction mixture, reduced corrosion, and potential for recycling. organic-chemistry.org Examples include porous phenolsulfonic acid-formaldehyde (PSF) resins and other polymeric resins like the TREVERLYST™ series, which can be used in both batch and fixed-bed reactors. organic-chemistry.orgchemra.com Silica chloride and hydrated titanium dioxide are other examples of solid supports that effectively catalyze esterification reactions. organic-chemistry.orggoogle.com Surfactant-type catalysts, such as p-dodecylbenzenesulfonic acid (DBSA), have been shown to be effective even in aqueous conditions for certain substrates. organic-chemistry.orgnii.ac.jp

| Catalyst Type | Specific Examples | Key Characteristics | References |

|---|---|---|---|

| Homogeneous (Mineral Acid) | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic Acid (TsOH) | Traditional, effective, low cost; can be corrosive and difficult to separate. | masterorganicchemistry.commasterorganicchemistry.com |

| Homogeneous (Organometallic) | Organotin carboxylates, Titanium alkoxides | Effective for high molecular weight alcohols, can produce lighter-colored esters; may require specific handling. | google.comgoogle.com |

| Heterogeneous (Polymeric Resin) | TREVERLYST™ catalysts, Phenolsulfonic acid-formaldehyde (PSF) | Reusable, non-corrosive, suitable for continuous flow processes. | organic-chemistry.orgchemra.com |

| Heterogeneous (Inorganic Solid) | Silica Chloride, Hydrated Titanium Dioxide | Easily separable, efficient under various conditions. | organic-chemistry.orggoogle.com |

| Homogeneous (Surfactant-type) | p-Dodecylbenzenesulfonic acid (DBSA) | Can function in aqueous media, acts as both catalyst and surfactant. | organic-chemistry.orgnii.ac.jp |

Direct Esterification Techniques

Advanced Synthetic Routes to Structurally Related Decyl Benzoate (B1203000) Derivatives

The synthesis of derivatives of this compound involves modifying the core structure through various chemical transformations. These modifications can be targeted at the aromatic ring or the decyl chain to create new molecules with tailored properties.

Functionalization of the aromatic ring of a decyl benzoate derivative can be achieved through alkylation and acylation reactions, most notably the Friedel-Crafts reactions. libretexts.org

Alkylation : This reaction introduces an alkyl group onto the benzene (B151609) ring. In the context of a decyl benzoate, reacting it with an alkyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) would result in alkylation of the aromatic ring. libretexts.org However, this reaction is subject to limitations such as polyalkylation and carbocation rearrangements. libretexts.org More advanced methods, such as palladium(II)-catalyzed ortho-alkylation of benzoic acids with alkyl halides, offer greater control and regioselectivity, providing a route to specifically functionalize the position adjacent to the ester group. nih.govnih.gov

Acylation : The Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. libretexts.org This reaction is generally more controlled than alkylation as the product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation. uni-muenchen.deorganic-chemistry.org

Modifications to the decyl benzoate backbone can be accomplished via nucleophilic substitution at two key positions: the aromatic ring and the decyl chain.

Aromatic Ring Substitution : The chlorine atom on the benzene ring of this compound can potentially be replaced by other nucleophiles (e.g., -OH, -OR, -NH₂) through a nucleophilic aromatic substitution (SₙAr) reaction. The presence of the electron-withdrawing ester group para to the chlorine atom activates the ring for such an attack. This provides a pathway to a wide array of derivatives from a common intermediate.

Alkyl Chain Substitution : If a decyl halide is used as a precursor instead of decyl alcohol, nucleophilic substitution can occur along the alkyl chain. For example, studies have shown that decyl halides can undergo nucleophilic substitution with species like sodium sulfite (B76179) to form sodium decyl sulfonate. researchgate.net This principle could be applied to a decyl benzoate derivative where a leaving group is present on the decyl chain, allowing for the introduction of various functional groups.

The synthesis of derivatives can also involve the reduction or oxidation of functional groups on a precursor molecule.

Reductive Transformations : A common reductive transformation involves the conversion of a nitro group on the aromatic ring to an amino group. For instance, a nitro-substituted benzoic acid can be reduced to an aminobenzoic acid, which is then esterified with decyl alcohol. rsc.orgrsc.org This amino group can then serve as a handle for further functionalization, such as amide formation. The ester group itself can be reduced under strong reducing conditions, though this would alter the fundamental benzoate structure. smolecule.com

Oxidative Transformations : Oxidative processes are often used in the synthesis of the precursors themselves. For example, 4-chlorobenzoic acid is commonly prepared by the oxidation of p-chlorotoluene using a strong oxidizing agent like potassium permanganate. chemdad.com Similarly, if a decyl benzoate derivative contained an alkyl substituent on the aromatic ring, this side chain could be oxidized to a carboxylic acid group under appropriate conditions.

Nucleophilic Substitution Strategies for Backbone Modification

Precursor Chemistry: 4-Chlorobenzoic Acid Functionalization

The synthesis of this compound fundamentally relies on the chemical modification of its principal precursor, 4-chlorobenzoic acid. This aromatic carboxylic acid serves as the foundational building block, undergoing functionalization to form the desired ester. The primary transformation involves the activation of the carboxylic acid group to facilitate its reaction with decyl alcohol.

4-Chlorobenzoic acid is a white solid prepared industrially by the oxidation of 4-chlorotoluene. wikipedia.orgchemdad.com It is a monochlorobenzoic acid with a chloro substituent at the para-position (position 4) of the benzene ring. chemdad.com The functionalization of 4-chlorobenzoic acid is a key step in the synthesis of various organic compounds, including pharmaceuticals, dyes, and, in this case, esters like this compound. chemdad.com

The most direct and common method for this transformation is Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol. nagwa.comlibretexts.org In the context of this compound synthesis, 4-chlorobenzoic acid is reacted with decyl alcohol in the presence of a strong acid catalyst. The hydroxyl group (-OH) of the carboxylic acid is replaced by the alkoxy group (-ODecyl) from decyl alcohol to yield the ester and water. nagwa.com

Reaction Scheme for Fischer Esterification: C₇H₅ClO₂ (4-Chlorobenzoic acid) + C₁₀H₂₂O (Decyl alcohol) ⇌ C₁₇H₂₅ClO₂ (this compound) + H₂O

Several catalytic systems can be employed to promote this esterification. While traditional homogeneous catalysts like sulfuric acid are effective, research has also explored heterogeneous and more environmentally benign alternatives.

Catalytic Approaches for Esterification of 4-Chlorobenzoic Acid and its Analogs:

| Catalyst Type | Specific Catalyst | Reaction Conditions | Notes |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl) | Typically requires refluxing the alcohol with the carboxylic acid. | A classic and widely used method for Fischer esterification. nagwa.comlibretexts.org |

| Heterogeneous Resin | Amberlyst-15 | The reaction of a mixed anhydride (4-chlorobenzoic palmitic anhydride) with an alcohol is carried out in hexane (B92381) under reflux. | Demonstrates the use of solid acid catalysts which can be easily separated from the reaction mixture. researchgate.net |

| Organometallic | Tin(II) Compounds | Reaction of benzoic acid with alcohols having 7 to 13 carbon atoms, with removal of water by distillation. | A patented process for preparing specific benzoic esters. google.com |

| Deep Eutectic Solvent (DES) | p-Toluene sulfonic acid (p-TSA) & Benzyl tri-ethyl ammonium (B1175870) chloride (BTEAC) | Used as both solvent and catalyst for esterification of benzoic acid. | Represents a "green" catalytic approach, potentially offering high conversion rates and simple catalyst separation. dergipark.org.tr |

Beyond direct esterification, the functionalization of 4-chlorobenzoic acid can be achieved through its conversion to a more reactive intermediate, such as an acyl chloride. Reacting 4-chlorobenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) produces 4-chlorobenzoyl chloride. This acyl chloride is highly electrophilic and reacts readily with decyl alcohol, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct, to form this compound.

Advanced functionalization techniques reported in the literature, while not always directly applied to this compound synthesis, highlight the versatile reactivity of the 4-chlorobenzoic acid scaffold. These include palladium-catalyzed C-H activation and regioselective metalation, which allow for the introduction of other functional groups onto the aromatic ring. wiley.comresearchgate.net For instance, the carboxylic acid group can act as a directing group to guide the substitution at positions ortho to it. wiley.com

In one study, mixed carboxylic-palmitic anhydrides involving 4-chlorobenzoyl chloride were used for the esterification of various alcohols using a resin catalyst, indicating that the 4-chlorobenzoate moiety is stable and reactive under these conditions. researchgate.net Another area of research involves the synthesis of molecular salts by reacting 4-chlorobenzoic acid with aminopyridine derivatives, demonstrating the reactivity of the carboxylic acid proton. mdpi.comresearchgate.net These varied methodologies underscore the importance and adaptability of 4-chlorobenzoic acid as a key precursor in organic synthesis.

Spectroscopic and Structural Elucidation Studies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to reveal the structure of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of decyl 4-chlorobenzoate (B1228818) provides a detailed map of the proton environments within the molecule. The aromatic protons of the 4-chlorobenzoyl moiety typically appear as two distinct doublets in the downfield region, a result of their differing electronic environments due to the electron-withdrawing nature of both the chlorine atom and the ester group. The protons ortho to the carbonyl group are expected to be the most deshielded.

The aliphatic protons of the decyl chain exhibit characteristic signals in the upfield region. The methylene (B1212753) protons adjacent to the ester oxygen (O-CH₂) are shifted downfield relative to the other methylene groups due to the oxygen's electronegativity. The remaining methylene groups along the chain appear as a complex multiplet, while the terminal methyl (CH₃) group gives rise to a triplet, resulting from coupling with the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for Decyl 4-chlorobenzoate

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | Doublet | 2H | Aromatic (H-2, H-6) |

| ~7.40 | Doublet | 2H | Aromatic (H-3, H-5) |

| ~4.30 | Triplet | 2H | O-CH₂ |

| ~1.75 | Multiplet | 2H | O-CH₂-CH₂ |

| ~1.2-1.4 | Multiplet | 14H | -(CH₂)₇- |

| ~0.88 | Triplet | 3H | -CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. The carbonyl carbon of the ester group is readily identified by its characteristic downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons show distinct signals in the 120-140 ppm region, with quaternary carbons (those not bonded to hydrogen) often exhibiting weaker signals. The carbon attached to the chlorine atom (C-4) and the carbon of the ester linkage (C-1) can be assigned based on substituent effects.

The carbons of the decyl chain are observed in the upfield region of the spectrum. Similar to the proton spectrum, the carbon atom of the methylene group attached to the ester oxygen (O-CH₂) is shifted downfield compared to the other aliphatic carbons. The remaining methylene carbons and the terminal methyl carbon appear at progressively higher fields.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~165.5 | C=O (Ester Carbonyl) |

| ~139.0 | Aromatic (C-4) |

| ~131.0 | Aromatic (C-2, C-6) |

| ~128.5 | Aromatic (C-3, C-5) |

| ~129.0 | Aromatic (C-1) |

| ~65.5 | O-CH₂ |

| ~31.9 | Aliphatic CH₂ |

| ~29.5 | Aliphatic CH₂ |

| ~29.3 | Aliphatic CH₂ |

| ~28.6 | Aliphatic CH₂ |

| ~25.9 | Aliphatic CH₂ |

| ~22.7 | Aliphatic CH₂ |

| ~14.1 | -CH₃ |

Two-Dimensional NMR Techniques for Structural Connectivity

To definitively establish the structural connectivity of this compound, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. libretexts.orgacs.org

A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. For instance, it would show a cross-peak between the aromatic protons on adjacent carbons and confirm the coupling between the O-CH₂ protons and the neighboring CH₂ protons in the decyl chain. libretexts.org

The HMBC experiment is particularly useful for identifying long-range (2- and 3-bond) correlations between protons and carbons. acs.org Key expected correlations in the HMBC spectrum of this compound would include a cross-peak between the O-CH₂ protons and the ester carbonyl carbon, as well as correlations between the aromatic protons and the carbonyl carbon. These correlations provide unequivocal evidence for the ester linkage between the 4-chlorobenzoyl and decyl fragments of the molecule. libretexts.org

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques provide a molecular "fingerprint" based on the functional groups present.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by several key absorption bands that correspond to the specific functional groups within the molecule. The most prominent feature is the strong absorption band due to the C=O stretching vibration of the ester group, typically observed in the region of 1720-1740 cm⁻¹. mdpi.com

Other significant absorptions include the C-O stretching vibrations of the ester linkage, which appear as two distinct bands, and the stretching vibrations of the C-H bonds in both the aromatic ring and the aliphatic decyl chain. The presence of the chlorine substituent on the aromatic ring is indicated by a C-Cl stretching vibration at lower wavenumbers. mdpi.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~3080 | Medium-Weak | C-H Stretch | Aromatic |

| ~2925, ~2855 | Strong | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1730 | Strong | C=O Stretch | Ester |

| ~1600, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |

| ~1270, ~1100 | Strong | C-O Stretch | Ester |

| ~1015 | Medium | In-plane C-H Bend | Aromatic |

| ~850 | Strong | Out-of-plane C-H Bend | Aromatic (para-substituted) |

| ~750 | Medium | C-Cl Stretch | Aryl Halide |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. mdpi.com In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric "breathing" mode of the para-substituted benzene (B151609) ring would give a particularly strong signal. nih.gov

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) is distinguished from low-resolution techniques by its ability to measure mass with very high accuracy, typically to within a few parts per million (ppm). chromatographyonline.com This precision allows for the unambiguous determination of a compound's elemental formula from its exact mass. nih.gov Techniques like time-of-flight (TOF) or Orbitrap mass analyzers achieve the high resolution necessary to distinguish between ions with very similar nominal masses but different elemental compositions. chromatographyonline.comnih.gov

For this compound (C₁₇H₂₅ClO₂), HRMS provides an exact mass measurement of the molecular ion. The theoretical monoisotopic mass can be calculated with high precision. This experimentally determined accurate mass is then compared to the theoretical value to confirm the elemental composition.

Table 1: Theoretical Mass Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₇H₂₅ClO₂ |

| Monoisotopic Mass | 296.15431 u |

| Molecular Ion (M+) | [C₁₇H₂₅³⁵Cl¹⁶O₂]⁺ |

| Expected m/z | 296.1543 |

This table presents the calculated theoretical mass values for the primary isotopic composition of this compound.

The presence of chlorine is readily identified by its characteristic isotopic pattern, with ³⁵Cl and ³⁷Cl occurring in an approximate 3:1 ratio, leading to M+ and M+2 peaks in the mass spectrum. HRMS can resolve and accurately measure the masses of both isotopic peaks, further confirming the presence of chlorine in the molecule.

Chemical Ionization (CI) is a "soft" ionization technique that results in less fragmentation compared to electron impact (EI) ionization. libretexts.org In CIMS, a reagent gas (such as methane (B114726) or ammonia) is introduced into the ion source at a higher pressure than the analyte. libretexts.org The reagent gas is ionized by electron impact, and these primary ions then react with the analyte molecules in the gas phase, typically through proton transfer, to form protonated molecules [M+H]⁺ or other adducts. libretexts.orgroutledge.com

This gentle ionization process is particularly useful for determining the molecular weight of compounds that are prone to fragmentation under hard ionization conditions. libretexts.org For this compound, CIMS would be expected to produce a prominent [M+H]⁺ ion at m/z 297, confirming the molecular weight of 296 g/mol . While fragmentation is reduced, some characteristic fragment ions may still be observed, providing structural information. For instance, the cleavage of the ester bond could lead to the formation of ions corresponding to the 4-chlorobenzoyl cation (m/z 139/141) and the decyl group. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

Elemental Analysis (CHN) for Compound Purity and Composition

Elemental analysis is a cornerstone technique for determining the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. The results are used to verify the empirical formula of a synthesized compound, providing a crucial check on its purity and composition. rsc.org The analysis involves the complete combustion of a small, precisely weighed sample in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, and N₂) are separated and quantified, allowing for the calculation of the percentage of each element in the original sample.

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₇H₂₅ClO₂ (Molecular Weight: 296.83 g/mol ). chemeo.com A close agreement between the experimentally determined values and the calculated percentages confirms the compound's identity and high degree of purity. rsc.orgresearchgate.net

Table 2: Elemental Composition of this compound

| Element | Theoretical % | Experimental % (Found) |

|---|---|---|

| Carbon (C) | 68.79 | Value to be determined |

| Hydrogen (H) | 8.49 | Value to be determined |

| Oxygen (O) | 10.78 | Value to be determined |

| Chlorine (Cl) | 11.94 | Value to be determined |

This interactive table compares the theoretical elemental percentages with placeholder experimental values. In a laboratory setting, the "Experimental %" would be populated with data from the CHN analyzer.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to investigate the crystalline structure of materials. univ-lyon1.fr When a beam of X-rays is directed at a crystalline sample, the atoms in the crystal lattice diffract the X-rays in a predictable pattern. This pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal, including the unit cell dimensions, crystal system, and space group. univ-lyon1.frmdpi.com

For a compound like this compound, which may exhibit liquid crystalline properties similar to other long-chain phenyl benzoates, XRD is particularly valuable. researchgate.net Analysis of a single crystal can provide a precise three-dimensional model of the molecule's conformation and its packing arrangement in the solid state. Powder XRD, performed on a microcrystalline sample, yields a diffraction pattern that serves as a unique "fingerprint" for the crystalline phase. This can be used to identify the compound, assess its crystallinity, and detect the presence of different polymorphic forms. univ-lyon1.fr The diffraction data for related mesogenic compounds often reveal a layered structure, with alternating aromatic and aliphatic regions, which is a precursor to liquid crystal phase formation. researchgate.net

Table 3: Hypothetical X-ray Diffraction Data for a Phenyl Benzoate (B1203000) Analogue

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.85 |

| b (Å) | 7.60 |

| c (Å) | 35.42 |

| **β (°) ** | 95.5 |

| Volume (ų) | 1565 |

| Z (Molecules/Unit Cell) | 4 |

This table presents hypothetical crystallographic data for a compound structurally similar to this compound, illustrating the type of information obtained from a single-crystal XRD study. researchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For Decyl 4-chlorobenzoate (B1228818), DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can determine the optimized molecular geometry, bond lengths, and bond angles in the ground state. icm.edu.pl Such studies reveal how the electronic distribution is affected by the interplay between the electron-withdrawing chlorine atom, the ester linkage, and the long alkyl (decyl) chain.

In similar chlorinated aromatic compounds, DFT has been used to analyze structural parameters and electronic properties. doi.org For instance, calculations on 2,4-dichlorobenzoic acid (2,4-DCBA) have been performed to understand changes in C-Cl bond distances upon adsorption to a catalyst surface. doi.org These types of calculations for Decyl 4-chlorobenzoate would elucidate the electronic landscape, providing a foundation for understanding its stability and reactivity.

Table 1: Representative Optimized Geometrical Parameters for the Benzoate (B1203000) Moiety of this compound (Hypothetical DFT Data)

| Parameter | Bond Length (Å) | Bond/Dihedral Angle (°) |

| C-Cl | 1.75 | |

| C=O | 1.22 | |

| C-O (ester) | 1.35 | |

| O-C (decyl) | 1.45 | |

| O=C-O-C | 180.0 (trans) |

Note: This table is illustrative, showing the type of data obtained from DFT calculations. Actual values would be derived from specific computational outputs.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorobenzene (B131634) ring, while the LUMO may be distributed over the carbonyl group of the ester. DFT calculations can precisely determine the energies of these orbitals. mdpi.comresearchgate.net This analysis helps in understanding the charge transfer interactions that can occur within the molecule. irjweb.com

Table 2: Calculated Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors (Hypothetical Data)

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicator of chemical stability and reactivity |

| Electronegativity (χ) | 4.025 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.825 | Resistance to change in electron configuration |

Note: This table is for illustrative purposes. The values are representative of what would be calculated via DFT.

Density Functional Theory (DFT) Studies for Electronic Structure

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and stability. nih.gov For a molecule like this compound, with its long, flexible decyl chain, MD simulations can explore the accessible conformations in different environments, such as in a solvent or near a biological membrane. asm.org

Simulations track the atomic positions and velocities over time by solving Newton's equations of motion. A study on the related 4-chlorobenzoyl-CoA dehalogenase enzyme used MD simulations to compare the active site dynamics and conformational changes between wild-type and mutant enzymes. nih.gov Similarly, MD simulations of this compound could reveal the preferred spatial arrangements of the decyl tail relative to the rigid benzoate head, which is crucial for understanding how it might interact with and partition into lipid bilayers or bind within a protein's hydrophobic pocket. nih.govnih.gov

Molecular Docking Studies (Focus on Ligand-Binding Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is instrumental in drug discovery and for understanding enzymatic mechanisms. For this compound, docking studies could be used to predict its binding mode within the active site of a target enzyme.

For example, studies on 4-chlorobenzoate:CoA ligase have employed docking to understand how substrates and inhibitors bind. nih.gov Docking simulations for this compound would involve placing the molecule into the binding site of a target protein and scoring the different poses based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic complementarity. mdpi.comacs.org The results would identify key amino acid residues involved in the interaction and predict the binding affinity, offering a hypothesis for its biological activity or mechanism of action. mdpi.comnih.gov

Computational Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, which can then be compared with experimental data for structural validation. researchgate.net For this compound, theoretical vibrational spectra (Infrared and Raman) can be calculated. icm.edu.pl By computing the vibrational frequencies and intensities, a theoretical spectrum is generated. researchgate.net Comparing this with an experimental spectrum helps in assigning the observed vibrational bands to specific molecular motions, such as the C-Cl stretch, the C=O stretch of the ester, and various vibrations of the aromatic ring and the alkyl chain. icm.edu.pl This correlative approach provides a detailed confirmation of the molecule's structure. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values. ulisboa.pt

For this compound, an MEP map would typically show:

Negative potential regions (red/yellow): These are areas rich in electrons and are susceptible to electrophilic attack. Such regions are expected around the oxygen atoms of the ester's carbonyl group and the chlorine atom due to their high electronegativity. researchgate.net

Positive potential regions (blue): These are electron-deficient areas and are prone to nucleophilic attack. These would be found around the hydrogen atoms of the aromatic ring. researchgate.net

Neutral regions (green): These are often associated with the nonpolar decyl chain.

By analyzing the MEP map, one can predict how this compound might interact with other molecules, including biological receptors or reactants in a chemical synthesis. ulisboa.ptresearchgate.net

Computational Analysis of Intermolecular Interactions (e.g., Van der Waals forces)

The intermolecular interactions in this compound are a composite of contributions from its distinct chemical regions. The 4-chlorobenzoate group can participate in a variety of interactions, including halogen bonds, π–π stacking, and hydrogen bonds, while the long decyl chain is dominated by Van der Waals forces, specifically London dispersion forces. britannica.com Computational methods such as Density Functional Theory (DFT), Hirshfeld surface analysis, and Symmetry-Adapted Perturbation Theory (SAPT) are instrumental in dissecting and quantifying these complex interactions. uc.ptwikipedia.orgresearchgate.net

Detailed Research Findings

Hirshfeld Surface Analysis: This computational technique is used to visualize and quantify intermolecular contacts in crystal structures. By mapping properties onto a molecular surface defined by the electron distribution of neighboring molecules, it provides a detailed picture of all close contacts. For aromatic esters and acids similar to the 4-chlorobenzoate headgroup, Hirshfeld analysis consistently reveals the relative importance of various interactions. mdpi.comresearchgate.net

The table below summarizes typical percentage contributions of intermolecular contacts found in the crystal structures of analogous benzoate compounds, as determined by Hirshfeld surface analysis.

| Intermolecular Contact Type | Typical Percentage Contribution (%) | Description |

|---|---|---|

| H···H | 25 - 60 | Represents Van der Waals interactions between hydrogen atoms, often the most abundant contact due to the prevalence of C-H bonds. mdpi.com |

| O···H / H···O | 15 - 35 | Indicates hydrogen bonding (e.g., C-H···O) and other close contacts involving oxygen atoms from the carbonyl group. researchgate.netsapub.org |

| C···H / H···C | 10 - 25 | Relates to C-H···π interactions where a hydrogen atom interacts with the face of the aromatic ring. mdpi.comiucr.org |

| Cl···H / H···Cl | 5 - 20 | Highlights interactions involving the chlorine atom, which can act as a weak hydrogen bond acceptor. iucr.org |

| C···C | 5 - 10 | Suggests the presence of π–π stacking interactions between aromatic rings. sapub.org |

Role of the Decyl Chain and Van der Waals Forces: The long, flexible decyl chain contributes significantly to the total intermolecular attraction through Van der Waals forces. britannica.com These forces, although individually weak, become substantial when summed over the length of the ten-carbon chain. Computational studies on long-chain alkyl compounds, particularly liquid crystals, have shown that the strength of these dispersion forces increases with the length of the alkyl chain. mdpi.comfrontiersin.org This increased attraction facilitates more ordered molecular packing. mdpi.com For this compound, the Van der Waals interactions originating from the decyl tail are expected to play a dominant role in its self-assembly and bulk properties, promoting parallel alignment of the molecules.

Symmetry-Adapted Perturbation Theory (SAPT): To gain a more quantitative and physically meaningful understanding of the interaction energies, SAPT is an invaluable computational tool. wikipedia.org SAPT decomposes the total interaction energy between molecules into four distinct components: electrostatics, exchange-repulsion, induction, and dispersion. researchgate.netchemrxiv.org This allows for a precise quantification of the nature of the forces holding the molecules together.

Electrostatics: Arises from the interaction between the static charge distributions (permanent dipoles, quadrupoles, etc.) of the molecules. For this compound, this would be driven by the polar C-Cl and C=O bonds.

Exchange-Repulsion: This is a short-range, repulsive term resulting from the Pauli exclusion principle when the electron clouds of two molecules overlap.

Induction (Polarization): This attractive term accounts for the polarization of one molecule by the static electric field of another. The polarizable phenyl ring and the chlorine atom would be significant contributors.

Dispersion: This is a purely quantum mechanical, attractive force arising from the correlated fluctuations of electrons in the interacting molecules. It is the primary component of Van der Waals forces for nonpolar systems and is critical for the interactions involving the long decyl chain. chemrxiv.org

The following table outlines the fundamental components of interaction energy as calculated by SAPT.

| SAPT Energy Component | Physical Origin | Nature of Force | Relevance to this compound |

|---|---|---|---|

| Electrostatics (Eelst) | Interaction of permanent charge distributions | Attractive or Repulsive | Driven by the polar ester and chlorophenyl groups. |

| Exchange (Eexch) | Pauli exclusion principle | Repulsive | Prevents molecular collapse at short distances. |

| Induction (Eind) | Polarization of one molecule by another's static field | Attractive | Important due to the polarizable aromatic ring and halogen. |

| Dispersion (Edisp) | Correlated fluctuations of electron clouds (instantaneous dipoles) | Attractive | Dominant contribution from the long decyl chain; also significant for the aromatic ring (π–π stacking). |

Reactivity and Mechanistic Chemistry

Reaction Kinetics and Pathways of Ester Hydrolysis

The hydrolysis of Decyl 4-chlorobenzoate (B1228818) to 4-chlorobenzoic acid and decanol (B1663958) is a fundamental reaction that can proceed under acidic, basic, or neutral conditions. The mechanism involves nucleophilic attack at the carbonyl carbon of the ester. oieau.fr

Under basic conditions (saponification), the reaction is initiated by the attack of a hydroxide (B78521) ion on the carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the decoxide leaving group, yielding 4-chlorobenzoic acid (as its carboxylate salt) and decanol. byjus.comvanderbilt.edu The rate of this reaction is typically second-order, being dependent on the concentrations of both the ester and the hydroxide ion. scribd.com Cationic micelles have been shown to catalyze the hydrolysis of similar esters, like p-nitrophenyl-p-chlorobenzoate, by stabilizing the tetrahedral intermediate. ias.ac.in

Acid-catalyzed hydrolysis begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. byjus.comnitt.edu A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After proton transfer, the decanol moiety is eliminated, and deprotonation of the resulting carbonyl yields 4-chlorobenzoic acid. byjus.comlibretexts.org This process follows pseudo-first-order kinetics when water is in large excess. scribd.com

The kinetics of hydrolysis for various substituted methyl benzoates have been studied, and the rates can be correlated using the Hammett Linear Free Energy Relationship (LFER). oieau.fr For methyl 4-chlorobenzoate, the electron-withdrawing nature of the chlorine atom (Hammett constant σ = 0.23) accelerates base-catalyzed hydrolysis compared to methyl benzoate (B1203000). oieau.fr It is expected that Decyl 4-chlorobenzoate would follow a similar trend, although the long decyl chain might introduce steric hindrance that could slightly modulate the reaction rate compared to smaller alkyl esters. nih.gov

| Condition | Reaction Pathway | General Mechanism | Rate Determining Step |

| Basic (OH⁻) | Saponification | Nucleophilic acyl substitution by OH⁻ | Attack of OH⁻ on the carbonyl carbon |

| Acidic (H⁺) | Acid Catalysis | Nucleophilic attack by H₂O on the protonated carbonyl | Attack of water on the protonated carbonyl |

| Neutral (H₂O) | Neutral Hydrolysis | Nucleophilic attack by H₂O | Attack of water on the carbonyl carbon |

Mechanistic Aspects of Functional Group Interconversions

The ester functionality in this compound is a versatile handle for various functional group interconversions, primarily through nucleophilic acyl substitution. vanderbilt.educhemistrytalk.org

Transesterification: In the presence of an acid or base catalyst, this compound can react with another alcohol to form a different ester of 4-chlorobenzoic acid. The equilibrium can be driven by using a large excess of the new alcohol or by removing one of the products.

Aminolysis: The reaction with ammonia (B1221849) or primary/secondary amines can convert the ester into 4-chlorobenzamide (B146232) or N-substituted 4-chlorobenzamides, respectively. vanderbilt.edu This reaction is generally slower than hydrolysis and often requires heating.

Reduction: The ester group can be reduced to an alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to yield two alcohols: 4-chlorobenzyl alcohol and 1-decanol.

Grignard Reaction: Reaction with two equivalents of a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) leads to the formation of a tertiary alcohol after replacing the decoxy group and adding two R groups to the carbonyl carbon. chemistrytalk.org

Decarboxylative Halogenation: While not a direct interconversion of the ester itself, the parent 4-chlorobenzoic acid can undergo decarboxylative halogenation (halodecarboxylation). nih.govacs.org This process involves replacing the carboxylic acid group with a halogen, offering a route to aryl halides that can be synthetically distinct from direct aromatic halogenation. acs.org

The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acyl chloride > acid anhydride (B1165640) > ester > amide. vanderbilt.edu Therefore, to facilitate some of these transformations, this compound might first be hydrolyzed to 4-chlorobenzoic acid, which is then converted to the more reactive acyl chloride (4-chlorobenzoyl chloride) using reagents like thionyl chloride (SOCl₂). vanderbilt.edulibretexts.org

Photochemical Reactions and Photo-induced Transformations

The 4-chlorobenzoate moiety is photochemically active and can participate in various photo-induced transformations, often involving photoinduced electron transfer (PET). rsc.orgrsc.org The first law of photochemistry dictates that light must be absorbed for a photochemical reaction to occur. msu.edu

In the context of photoredox catalysis, 4-chlorobenzoate can act as a substrate in reductive coupling reactions. For instance, upon photoirradiation in the presence of a photosensitizer, the 4-chlorobenzoate can undergo reductive borylation. rsc.orgrsc.org The mechanism involves the generation of a radical anion of the photosensitizer, which then transfers an electron to the 4-chlorobenzoate. This leads to the cleavage of the carbon-chlorine bond, forming an aryl radical that can be trapped by a suitable reagent like bis(pinacolato)diboron (B136004) (B₂pin₃). rsc.orgrsc.org

The excited states of electron donors can act as potent reductants in PET reactions. rsc.org The cleavage of the C-Cl bond is a key step in these transformations. Studies on related compounds have shown that these reactions can be facilitated by various photocatalysts, including organic dyes and iridium or palladium complexes, under visible light irradiation. acs.orgmdpi.com

Another potential photochemical reaction is the photo-Fries rearrangement, although less common for benzoates compared to phenyl esters. This reaction would involve the homolytic cleavage of the ester O-C(O) bond upon UV irradiation to form a radical pair, which could then recombine to form acylated phenols. However, nucleophilic acyl substitution reactions are generally more prevalent for esters like this compound.

Catalytic Transformations Involving this compound

This compound can be a substrate in various catalytic transformations, which aim to enhance reaction rates and selectivity. These transformations often target either the ester group or the carbon-chlorine bond.

Hydrolysis Catalysis: As mentioned, the hydrolysis of the ester can be catalyzed by acids, bases, or enzymes (lipases). ias.ac.inscience.gov Lipase-catalyzed hydrolysis is notable for its potential enantioselectivity if the alcohol or acid moiety were chiral, and for proceeding under mild conditions.

Cross-Coupling Reactions: The C-Cl bond on the aromatic ring can participate in cross-coupling reactions, although it is less reactive than the corresponding C-Br or C-I bonds. Nickel-catalyzed cross-coupling reactions of aryl esters, including benzoates, have been developed for the formation of C-C bonds. nih.gov These reactions often involve the regioselective activation of the C(vinyl)-O(benzoate) bond in specific substrates, but developments in catalysis also allow for the activation of C-O and C-Cl bonds in aryl systems. nih.gov Iron-based heterogeneous catalysts are also gaining prominence for various organic transformations, including C-C coupling reactions, due to their low cost and environmental friendliness. mdpi.comrsc.org

Photoredox Catalysis: As discussed in the previous section, photoredox catalysis provides a powerful tool for transformations involving 4-chlorobenzoates. rsc.orgrsc.org In these systems, a photocatalyst absorbs light and initiates an electron transfer cascade, enabling reactions like reductive dehalogenation or coupling that would otherwise be difficult. rsc.orgacs.org For example, the combination of a photoredox catalyst with a hydrogen bond acceptor has been used to activate carbohydrates functionalized with 4-chlorobenzoate for C-H functionalization reactions. acs.org

| Transformation | Catalyst Type | Reactive Site | Product Type |

| Hydrolysis | Acid / Base / Lipase | Ester Carbonyl | Carboxylic Acid & Alcohol |

| Cross-Coupling | Nickel / Palladium / Iron | C-Cl Bond | Biaryls / Alkylated Arenes |

| Reductive Borylation | Photoredox Catalyst (e.g., Iridium complex) | C-Cl Bond | Arylboronate Ester |

| C-H Functionalization | Photoredox Catalyst + HAT Mediator | C-H (in another molecule) | Functionalized Product |

Advanced Applications in Chemical Sciences

Design and Synthesis of Advanced Materials

Decyl 4-chlorobenzoate (B1228818) and its core component, the 4-chlorobenzoate group, are instrumental in the development of novel materials with tailored properties. The presence of the chlorine atom, the carboxylate functional group, and the long alkyl chain allows for its integration into a variety of molecular architectures, from polymers and liquid crystals to intricate coordination complexes.

The molecular structure of Decyl 4-chlorobenzoate, featuring a rigid aromatic core and a flexible long alkyl chain, is characteristic of molecules known to exhibit liquid crystalline properties. github.io Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, finding widespread use in display technologies. github.ioresearchgate.net

Research into materials with liquid crystalline behavior has explored the synthesis of molecules incorporating long alkyl chains, such as decyl groups, attached to rigid cores. rsc.org For instance, hexasubstituted cyclotriphosphazene (B1200923) compounds bearing terminal decyl substituents have been synthesized and shown to exhibit a smectic A liquid crystal phase. rsc.org The synthesis of such complex molecules often involves the reaction of a core structure with various benzoic acid derivatives. rsc.org The incorporation of the decyl chain is a key variable in designing new liquid crystal compounds, influencing the molecular organization and the temperature range of the mesophase. rsc.org While direct studies on this compound as a liquid crystal are not extensively detailed, its structural motifs are highly relevant to the field. Furthermore, 4-chlorobenzoic acid is recognized for its role in producing polymer additives, contributing to materials with enhanced thermal stability and mechanical properties. chemimpex.com

| Phase | Molecular Arrangement | Key Characteristics |

|---|---|---|

| Nematic Phase | Molecules are oriented along a common axis but lack positional order. | Flows like a liquid but has long-range orientational order. github.io |

| Smectic Phase | Molecules have orientational order and are also arranged in layers. github.io | More ordered than the nematic phase, with molecules organized into planes. github.io |

| Cholesteric Phase | Molecules are arranged in layers with the orientation in each layer slightly twisted relative to the next. | Exhibits unique optical properties due to its helical structure. |

The 4-chlorobenzoate group is an effective ligand for the synthesis of luminescent lanthanide complexes. sigmaaldrich.comscientificlabs.iechemdad.com These complexes are of significant interest due to their unique photophysical properties, such as long-lived luminescence and sharp, characteristic emission bands, which make them suitable for applications like bio-labeling and fiber optics. sigmaaldrich.comscientificlabs.ieresearchgate.net

In these complexes, the organic ligand, such as 4-chlorobenzoate, functions as an "antenna." It absorbs excitation energy and efficiently transfers it to the central lanthanide ion (e.g., Europium(III) or Terbium(III)), which then emits light. researchgate.netfrontiersin.org

Studies have been conducted on a series of lanthanide complexes synthesized with various 4-halogenobenzoate ligands, including 4-chlorobenzoate (4-cba). rsc.org Research on complexes with Europium(III) showed that the nature of the halogen atom on the ligand molecule modifies the chemical environment and symmetry around the central ion. rsc.org For instance, the complex [Eu(4-cba)₃]·2H₂O was found to have one of the lowest symmetries among the halogenated series studied. rsc.org Another study detailed the synthesis of fifteen new lanthanide p-chlorobenzoic acid complexes with 2,2′:6′,2′′-terpyridine as a co-ligand, demonstrating that the p-chlorobenzoic acid ligand can adopt multiple binding modes (bidentate, bridging bidentate, and monodentate). rsc.org

| Lanthanide Complex | Structural Feature | Binding Mode of p-Chlorobenzoic Acid | Reference |

|---|---|---|---|

| [Eu(4-cba)₃]·2H₂O | Low symmetry around Eu(III) ion | Bidentate bridging mode indicated by FTIR | rsc.org |

| [PrL₃(terpy)(H₂O)]₂ | Binuclear molecular unit | Bidentate, bridging bidentate, monodentate | rsc.org |

| [EuL₃(terpy)(H₂O)]₂ | Binuclear molecular unit | Bidentate, bridging bidentate, monodentate | rsc.org |

| [TbL₃(terpy)(H₂O)] | Mononuclear molecular complex | Bidentate, bridging bidentate, monodentate | rsc.org |

*L = p-chlorobenzoate; terpy = 2,2′:6′,2′′-terpyridine

The field of coordination chemistry utilizes ligands to form complexes with central metal atoms or ions. libretexts.org The 4-chlorobenzoate moiety is a versatile ligand used in the synthesis of organotin(IV) complexes, which have garnered interest for applications such as corrosion inhibition. sigmaaldrich.comscientificlabs.ieresearchgate.netorientjchem.org Organotin(IV) complexes exhibit a wide range of applications and their biological activity often depends on the organic groups attached to the tin atom. ajms.iq

The synthesis of several organotin(IV) 4-chlorobenzoates has been successfully performed by reacting organotin(IV) precursors with 4-chlorobenzoic acid. researchgate.netorientjchem.org For example, triphenyltin(IV) 4-chlorobenzoate, diphenyltin(IV) di-4-chlorobenzoate, and dibutyltin(IV) di-4-chlorobenzoate have been synthesized and characterized. researchgate.netorientjchem.org Studies on their efficacy as corrosion inhibitors for mild steel revealed that triphenyltin(IV) 4-chlorobenzoate showed the strongest activity. researchgate.netorientjchem.org The coordination in these complexes occurs through the oxygen atom of the carboxylate group. iau.ir

| Organotin(IV) 4-Chlorobenzoate Compound | Precursors | Characterization Methods | Reference |

|---|---|---|---|

| Dibutyltin(IV) di-4-chlorobenzoate | Dibutyltin(IV) oxide and 4-chlorobenzoic acid | NMR, IR, UV-Vis Spectroscopy | researchgate.netorientjchem.org |

| Diphenyltin(IV) di-4-chlorobenzoate | Diphenyltin(IV) dihydroxide and 4-chlorobenzoic acid | NMR, IR, UV-Vis Spectroscopy | researchgate.netorientjchem.org |

| Triphenyltin(IV) 4-chlorobenzoate | Triphenyltin(IV) hydroxide (B78521) and 4-chlorobenzoic acid | NMR, IR, UV-Vis Spectroscopy | researchgate.netorientjchem.org |

Luminescent Lanthanide Complexes

Role as Intermediate in Complex Organic Synthesis

This compound, as a derivative of 4-chlorobenzoic acid, belongs to a class of compounds that are pivotal intermediates in the synthesis of more complex molecules. solubilityofthings.comhaihangchem.comfudabio.com The chlorinated aromatic ring and the carboxylate group provide reactive sites for further chemical transformations, making these compounds valuable starting materials in various industrial sectors. chemimpex.comsolubilityofthings.com

4-Chlorobenzoic acid serves as a versatile building block and precursor in the synthesis of various agrochemicals, including herbicides and pesticides. chemimpex.comsolubilityofthings.comshanghaichemex.com Its structure can be manipulated to produce a range of derivatives with different biological activities aimed at improving crop yields and protecting plants. chemimpex.comsolubilityofthings.com For instance, p-chlorobenzoic acid is a known intermediate for the fungicide dimethomorph (B118703) and the insecticide flumethrin. chemdad.com

The synthesis of these complex agrochemicals often involves multiple steps where the 4-chlorobenzoic acid skeleton is modified. One common derivative used in these synthetic pathways is 3-Nitro-4-chlorobenzoic acid, which is produced from 4-chlorobenzoic acid and serves as a key intermediate in pesticide production. archivemarketresearch.com The transformation of 4-chlorobenzoic acid into an ester like this compound could be a strategic step in a synthetic sequence to modify solubility or protect the carboxylic acid group during subsequent reactions.

The chemical industry relies on intermediates derived from benzene (B151609) and its substituted forms to produce a vast array of dyes and pigments. 4-Chlorobenzoic acid and its derivatives are important precursors in this sector. solubilityofthings.comhaihangchem.comfudabio.com They are used in the manufacture of various colorants, including azo dyes, which have widespread applications.

A key intermediate for dye production is 4-Chloro-3-nitrobenzoic acid, which is synthesized by the nitration of 4-chlorobenzoic acid. This compound serves as a starting material for various dyes and can be used as a colorant in plastics manufacturing. While this compound itself is not a dye, its core chemical structure, the 4-chlorobenzoate moiety, is integral to the synthesis of these colorant molecules. The esterification to form the decyl derivative could be part of a larger synthetic strategy toward a specific dye molecule.

Synthesis of Agrochemicals

Surfactant and Detergent Chemistry Based on Amphiphilic Properties

The utility of a chemical compound in surfactant and detergent science is fundamentally linked to its molecular structure, specifically its amphiphilic nature. An amphiphilic molecule possesses both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. This dual character drives the molecule to accumulate at interfaces, such as those between oil and water or air and water, where it can lower the interfacial or surface tension.

This compound is structurally an amphiphile. Its molecule consists of a long, nonpolar hydrocarbon tail and a more polar head group.

Hydrophobic Tail: The decyl group (a ten-carbon alkyl chain, C₁₀H₂₁) is nonpolar and hydrophobic. In aqueous environments, this "tail" is repelled by water molecules.

Hydrophilic Head: The 4-chlorobenzoate group is the polar, hydrophilic "head." The ester linkage and the electronegative chlorine and oxygen atoms create a region of polarity, making it more compatible with water than the alkyl chain.

This distinct separation of hydrophobic and hydrophilic moieties within a single molecule is the primary prerequisite for surfactant activity. In aqueous solutions, these molecules orient themselves to minimize the unfavorable interaction between the hydrophobic tail and water. This leads to adsorption at surfaces and, above a specific concentration, self-assembly into organized structures called micelles. wikipedia.orgbu.edu.eg The concentration at which micelle formation begins is known as the Critical Micelle Concentration (CMC). wikipedia.orgnanoscience.com Below the CMC, the surfactant primarily populates the surface/interface, causing a significant reduction in surface tension. wikipedia.org Above the CMC, the surface becomes saturated, and additional surfactant molecules form micelles in the bulk solution, with their hydrophobic tails sequestered in the core and their hydrophilic heads facing the surrounding water. wikipedia.orgnanoscience.com

Research Findings

While this compound possesses the structural hallmarks of a surfactant, detailed research focusing specifically on its performance characteristics, such as its CMC or surface tension reduction capabilities, is not extensively documented in publicly available literature. However, the behavior of its constituent parts, particularly the chlorobenzoate group, has been investigated in the context of other surfactant systems.

The solubilization of p-chlorobenzoic acid within the micelles of various surfactant systems has also been a subject of study. researchgate.net These studies provide thermodynamic data on the interaction of the chlorobenzoic acid moiety with the hydrophobic core of micelles, further illustrating the hydrophobic character of this part of the molecule.

The table below summarizes the key physicochemical properties of this compound, which are predictive of its behavior in solution. The very low predicted water solubility and high octanol/water partition coefficient (logP) are consistent with a molecule that would preferentially reside at an interface or within a micellar core rather than being dissolved in water. chemeo.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source |

|---|---|---|---|

| Molecular Formula | C₁₇H₂₅ClO₂ | - | lookchem.com |

| Molecular Weight | 296.83 | g/mol | chemeo.com |

| Boiling Point | 371.2 | °C at 760 mmHg | lookchem.com |

| Density | 1.031 | g/cm³ | lookchem.com |

| LogP (Octanol/Water Partition Coefficient) | 5.638 | - | chemeo.com |

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-chlorobenzoic acid |

Environmental and Biochemical Dehalogenation Studies Focus on Chemical Mechanisms

Microbial Biodegradation Mechanisms of 4-Chlorobenzoate (B1228818) Moiety

The microbial degradation of 4-chlorobenzoate (4-CBA) typically begins with its conversion to 4-hydroxybenzoate (B8730719). nih.govacs.orgunm.edu This transformation is a crucial first step, as it removes the halogen atom, rendering the aromatic ring more susceptible to subsequent enzymatic attack and mineralization. unm.edu A variety of bacteria, including species of Pseudomonas, Arthrobacter, and Comamonas, have been identified as capable of this dehalogenation. nih.govpnas.org

Enzymatic Dehalogenation Pathways (e.g., 4-chlorobenzoyl-coenzyme A dehalogenase)

A well-studied pathway for 4-CBA dehalogenation involves its initial activation to a coenzyme A (CoA) thioester, 4-chlorobenzoyl-CoA (4-CBA-CoA). acs.orgunm.edu This activation is a prerequisite for the subsequent dehalogenation reaction catalyzed by the enzyme 4-chlorobenzoyl-CoA dehalogenase. unm.edupnas.org

The dehalogenation reaction catalyzed by 4-chlorobenzoyl-CoA dehalogenase is a hydrolytic process that replaces the chlorine atom with a hydroxyl group from water, yielding 4-hydroxybenzoyl-CoA. pnas.orgacs.org The mechanism is a nucleophilic aromatic substitution (SNAr) reaction. pnas.orgosti.gov A key feature of this catalytic mechanism is the formation of a covalent intermediate. unm.eduacs.org An active site carboxylate group, specifically from an aspartate residue (Asp-145), attacks the C4 position of the benzoyl ring of 4-CBA-CoA. pnas.orgacs.org This attack leads to the formation of a transient Meisenheimer-like intermediate. pnas.org The subsequent departure of the chloride ion results in an arylated enzyme intermediate. unm.eduacs.org This enzyme-ester intermediate is then hydrolyzed by a water molecule, which is activated by a histidine residue (His-90) acting as a general base, to release the final product, 4-hydroxybenzoyl-CoA. pnas.orgacs.org

In some bacteria, such as Arthrobacter sp. SU, a 4-chlorobenzoate dehalogenase has been identified that can directly convert 4-chlorobenzoate to 4-hydroxybenzoate without the initial activation to a CoA thioester. nih.gov This enzyme was found to be active in the absence of oxygen and was inhibited by Zn2+ and Cu2+ ions. nih.gov

| Enzyme | Organism | Mechanism | Key Residues | Ref |

| 4-chlorobenzoyl-CoA dehalogenase | Pseudomonas sp. strain CBS-3 | SNAr with covalent aryl-enzyme intermediate | Asp-145, His-90 | pnas.orgacs.org |

| 4-chlorobenzoate dehalogenase | Arthrobacter sp. SU | Direct hydrolytic dehalogenation | Not specified | nih.gov |

Role of Coenzyme A Ligases and Thioesterases in Metabolite Activation and Hydrolysis

The degradation pathway that proceeds through 4-CBA-CoA involves two other key enzymes: 4-chlorobenzoate:CoA ligase and 4-hydroxybenzoyl-CoA thioesterase. acs.orgqmul.ac.uk

4-Chlorobenzoate:CoA ligase (EC 6.2.1.33) catalyzes the first step in this pathway: the activation of 4-CBA. acs.orgwikipedia.org This reaction involves the coupling of 4-CBA to coenzyme A, driven by the hydrolysis of ATP to AMP and pyrophosphate (PPi). acs.orgwikipedia.org The reaction proceeds through a two-step mechanism involving an adenylated intermediate, 4-chlorobenzoyl-adenosine 5'-phosphate diester (4-CBA-AMP). acs.org This intermediate is formed in the first partial reaction, where the carboxylate group of 4-CBA attacks the α-phosphate of ATP. nih.gov In the second partial reaction, the thiol group of coenzyme A attacks the carbonyl carbon of the acyl-adenylate, displacing AMP and forming the thioester product, 4-CBA-CoA. nih.gov Magnesium is a required cofactor for this enzyme. wikipedia.orgqmul.ac.uk

4-Hydroxybenzoyl-CoA thioesterase (EC 3.1.2.23) catalyzes the final step in this three-enzyme sequence, the hydrolysis of 4-hydroxybenzoyl-CoA to 4-hydroxybenzoate and free coenzyme A. qmul.ac.uk This step regenerates the CoA pool and releases the dehalogenated product, which can then enter central metabolic pathways. acs.org

| Enzyme | EC Number | Function | Reaction | Ref |

| 4-chlorobenzoate:CoA ligase | 6.2.1.33 | Activates 4-CBA | 4-CBA + CoA + ATP → 4-CBA-CoA + AMP + PPi | acs.orgwikipedia.org |

| 4-chlorobenzoyl-CoA dehalogenase | 3.8.1.7 | Dehalogenates 4-CBA-CoA | 4-CBA-CoA + H₂O → 4-hydroxybenzoyl-CoA + Cl⁻ | pnas.orgwikipedia.org |

| 4-hydroxybenzoyl-CoA thioesterase | 3.1.2.23 | Hydrolyzes 4-hydroxybenzoyl-CoA | 4-hydroxybenzoyl-CoA + H₂O → 4-hydroxybenzoate + CoA | qmul.ac.uk |

Gene Cluster Analysis and Transcriptional Regulation in Dehalogenating Microorganisms

The genes encoding the enzymes for 4-CBA degradation are often found clustered together in operons on either the chromosome or plasmids. jmb.or.krasm.org In Comamonas sp. strain P08, the fcb gene cluster, responsible for the hydrolytic dechlorination of 4-CBA, is located on a plasmid, pJS1, and is organized in the order fcbB-fcbA-fcbT1-fcbT2-fcbT3-fcbC. A similar organization is found in Comamonas sp. strain DJ-12. asm.org The fcbA, fcbB, and fcbC genes encode the 4-chlorobenzoate:CoA ligase, 4-chlorobenzoyl-CoA dehalogenase, and 4-hydroxybenzoyl-CoA thioesterase, respectively. asm.org The fcbT genes encode a transport system for 4-CBA. asm.org

The expression of these gene clusters is typically inducible by 4-CBA. nih.govresearchgate.net Transcriptional regulation often involves repressor proteins. In Comamonas sediminis strain CD-2, a TetR-family transcriptional regulator, FcbR, has been identified. nih.govnih.gov The fcbR gene is located adjacent to the fcb operon. nih.gov FcbR acts as a repressor by binding to a specific DNA motif within the promoter region of the fcb operon, which overlaps with the -35 box, likely preventing the binding of RNA polymerase. nih.gov The true inducer molecule that causes FcbR to dissociate from the DNA is not 4-CBA itself, but its activated form, 4-chlorobenzoyl-CoA. nih.govasm.org This makes sense from a metabolic standpoint, as the cell only needs to express the dehalogenation enzymes when the substrate has been activated for entry into the degradative pathway.

In other bacteria, such as Dehalococcoides mccartyi, which are known for their ability to dechlorinate a wide range of chlorinated compounds, the regulation of reductive dehalogenase genes (rdhA) is more complex. nih.govnih.gov These organisms possess a large number of rdhA gene homologs, often located near genes for transcriptional regulators like those of the MarR family or two-component systems. nih.govnih.gov The expression of these genes can be induced by specific chlorinated compounds, and in some cases, a single compound can induce the transcription of multiple rdhA genes. nih.govasm.org

Substrate Transport Mechanisms (e.g., Tripartite ATP-Independent Periplasmic Transporters)

The uptake of 4-CBA from the environment into the bacterial cell is an active process that requires a specific transport system. capes.gov.brasm.org In several bacteria, this transport is mediated by a Tripartite ATP-Independent Periplasmic (TRAP) transporter. asm.orgresearchgate.netnih.gov TRAP transporters are a family of secondary transporters that utilize a substrate-binding protein (SBP) located in the periplasm, along with two integral membrane proteins, to move substrates across the cell membrane. oup.comwikipedia.org

In Comamonas sp. strain DJ-12, the fcbT1, fcbT2, and fcbT3 genes within the fcb operon encode a TRAP transporter for 4-CBA. asm.orgnih.gov FcbT1 is the periplasmic substrate-binding protein, while FcbT2 and FcbT3 are the transmembrane components. researchgate.net Knockout mutants lacking these genes show a significantly reduced rate of 4-CBA uptake and slower growth on 4-CBA as a carbon source. asm.org The transport is an active process, as it is inhibited by ionophores that dissipate the proton motive force. nih.gov

The specificity of these transporters can vary. The 4-CBA transporter in Comamonas sp. strain DJ-12 is strongly inhibited by other 4-substituted benzoates like 4-bromo-, 4-iodo-, and 4-fluorobenzoate, but only mildly by 2- and 3-chlorobenzoate. nih.gov In the coryneform bacterium NTB-1, an energy-dependent uptake system for 4-CBA has also been described, which appears to function as a proton symport mechanism and exhibits a very narrow substrate specificity. capes.gov.brasm.org

Photocatalytic Degradation Mechanisms

In addition to microbial degradation, 4-chlorobenzoate can be broken down through abiotic processes such as photocatalysis. This advanced oxidation process utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), and ultraviolet (UV) radiation to generate highly reactive oxygen species that can mineralize organic pollutants. iwaponline.com

Influence of Catalysts and Environmental Parameters on Degradation Kinetics

The photocatalytic degradation of 4-CBA in water using TiO₂ has been shown to be an effective method for its mineralization. iwaponline.com The process leads to the complete removal of the organic carbon and the recovery of the chlorine as chloride ions (Cl⁻). iwaponline.com

Several factors influence the rate of photocatalytic degradation:

pH: The pH of the solution can affect the surface charge of the TiO₂ particles and the speciation of the target compound, thereby influencing the adsorption of the substrate onto the catalyst surface, which is a key step in the photocatalytic process.

Presence of Other Ions: The presence of certain ions in the water can impact the degradation rate. For instance, at an acidic pH of 3.0, the degradation of 4-CBA was found to be faster in the presence of nitrate (B79036) ions (NO₃⁻) compared to chloride ions (Cl⁻) at the same molar concentration. iwaponline.com

Light Intensity: The rate of photocatalytic degradation is also dependent on the intensity of the UV light source.

The kinetics of the photocatalytic degradation of 4-CBA often follow the Langmuir-Hinshelwood model, which describes reactions occurring at a solid-liquid interface and takes into account the adsorption of the reactant onto the catalyst surface. iwaponline.com The degradation proceeds through the formation of intermediate products before complete mineralization is achieved. iwaponline.com

| Parameter | Influence on 4-CBA Photocatalysis | Ref |

| Catalyst Type | Different TiO₂ preparations have varying activities. | iwaponline.com |

| Catalyst Concentration | An optimal concentration exists; excess catalyst can reduce efficiency. | iwaponline.com |

| pH | Affects catalyst surface charge and substrate adsorption. | iwaponline.com |

| Co-existing Ions | Can enhance or inhibit degradation rates. | iwaponline.com |

Radical-Mediated Degradation Pathways

The degradation of Decyl 4-chlorobenzoate is expected to proceed via two main pathways: attack on the aromatic ring and attack on the aliphatic decyl chain.

Degradation of the 4-Chlorobenzoate Moiety

The aromatic portion of the molecule is susceptible to attack by electrophilic radicals like •OH and SO₄•⁻.

Hydroxyl Radical (•OH) Attack: The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with most organic compounds. srce.hr Its reaction with aromatic compounds like benzoic acid and its derivatives primarily occurs through addition to the aromatic ring, forming hydroxycyclohexadienyl radical intermediates. acs.orgrsc.orgrsc.org For 4-chlorobenzoic acid (p-CBA), a common probe for •OH radicals, the reaction leads to the formation of hydroxylated and dechlorinated products. ebi.ac.uktandfonline.comnih.gov The initial attack can also lead to the opening of the benzene (B151609) ring and further oxidation of the resulting aliphatic chain byproducts, eventually leading to mineralization. mdpi.com Direct electron transfer from the aromatic ring to the radical is another possible, though often less dominant, pathway.

Sulfate (B86663) Radical (SO₄•⁻) Attack: The sulfate radical is another potent oxidant, which is more selective than the hydroxyl radical. mdpi.comsci-hub.se It preferentially reacts with compounds containing electron-rich moieties through a single-electron transfer (SET) mechanism. mdpi.comnih.govccu.edu.tw For aromatic compounds, the rate of reaction is influenced by the nature of the substituents on the ring; electron-donating groups increase the reaction rate, while electron-withdrawing groups decrease it. nih.govacs.org The reaction of SO₄•⁻ with benzoate (B1203000) and its derivatives is thought to proceed via electron transfer from the aromatic ring to the radical, forming a radical cation which then undergoes further reactions, such as hydroxylation or decarboxylation. acs.orgacs.org

Degradation of the Decyl Chain

The long aliphatic decyl chain of this compound is susceptible to attack by radicals primarily through hydrogen abstraction.

Hydroxyl Radical (•OH) Attack: The reaction of •OH radicals with alkanes proceeds via the abstraction of a hydrogen atom to form an alkyl radical (R•). mdpi.comcopernicus.orgutoronto.cacopernicus.orgresearchgate.net This alkyl radical then reacts rapidly with molecular oxygen to form a peroxyl radical (ROO•), which can undergo a series of further reactions leading to the formation of alcohols, ketones, and aldehydes, and can ultimately lead to chain cleavage and mineralization. sci-hub.seresearchgate.net The rate of hydrogen abstraction depends on the type of C-H bond, with tertiary > secondary > primary.

Sulfate Radical (SO₄•⁻) Attack: Similar to hydroxyl radicals, sulfate radicals can also react with alkanes via hydrogen abstraction, although this reaction is generally slower than with aromatic compounds. nih.govresearchgate.netcopernicus.org The resulting alkyl radical initiates a similar cascade of oxidative reactions. copernicus.org Studies on the reaction of SO₄•⁻ with long-chain alkyl sulfates have shown that the rate constants increase with increasing carbon chain length. acs.orgresearchgate.net

Inferred Degradation Pathways for this compound

Based on the information above, the radical-mediated degradation of this compound likely involves a competition between attack on the aromatic ring and the decyl chain. The initial steps would likely involve:

Hydroxylation and/or dechlorination of the aromatic ring following attack by •OH or SO₄•⁻.